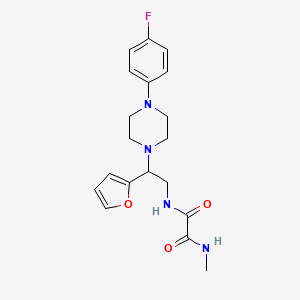
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, often referred to as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and an oxalamide group, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H31FN4O3, with a molecular weight of 430.5 g/mol. The presence of the fluorine atom significantly influences its pharmacokinetic properties, including metabolic stability and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C23H31FN4O3 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 877632-10-5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Intermediate : Reaction of 4-fluoroaniline with piperazine under basic conditions.
- Attachment of the Furan Group : Alkylation of the piperazine derivative with a furan-2-yl ethyl halide.
- Formation of the Oxalamide Moiety : Coupling reaction to form the methyloxalamide structure.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring piperazine and furan moieties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Neuropharmacological Effects
The compound's structure suggests potential activity as a central nervous system (CNS) agent. Similar piperazine derivatives have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. The fluorophenyl substitution may enhance binding affinity to these receptors, indicating possible applications in treating mood disorders or anxiety.
Antimicrobial Properties
Some derivatives have exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the furan ring is often linked to enhanced interaction with microbial membranes, leading to increased bactericidal effects.
Case Studies
- Cytotoxicity Assays : In vitro studies showed that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.
- Neurotransmitter Receptor Binding : Binding affinity studies indicated that compounds with similar structures could act as antagonists or agonists at specific serotonin receptor subtypes, further supporting their neuropharmacological relevance.
- Antimicrobial Testing : A series of tests on derivatives revealed effective inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus.
Research Findings
Research has consistently demonstrated that modifications in the chemical structure can lead to variations in biological activity:
- Fluorination : The introduction of fluorine enhances metabolic stability and receptor binding.
- Furan Moiety : Contributes to increased lipophilicity, aiding in membrane penetration for antimicrobial action.
Propriétés
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-21-18(25)19(26)22-13-16(17-3-2-12-27-17)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12,16H,8-11,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENRYYVSJAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













